N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
Description
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide is a 1,3,4-thiadiazole derivative with the molecular formula C₂₀H₂₀ClN₃O₂S and a molecular weight of 401.9 g/mol . Its structure features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorobenzyl group and at position 2 with a 4-(2-methylphenoxy)butanamide moiety. Key properties include an XLogP3 value of 4.8, indicating moderate lipophilicity, and 8 rotatable bonds, suggesting significant conformational flexibility . The compound is standardized under CAS No. 329227-44-3 and is identified by synonyms such as AGN-PC-0K6SB8 and MolPort-000-807-955 .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-5-2-3-6-17(14)26-12-4-7-18(25)22-20-24-23-19(27-20)13-15-8-10-16(21)11-9-15/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRBJCHVUICTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.
Introduction of the chlorobenzyl group: This step involves the reaction of the thiadiazole intermediate with 4-chlorobenzyl chloride under basic conditions.
Attachment of the methylphenoxy butanamide moiety: This final step involves the reaction of the chlorobenzyl-thiadiazole intermediate with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems could further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound has shown promise as an antifungal and insecticidal agent, making it useful in agricultural applications.
Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a class of 1,3,4-thiadiazole derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparison with structurally related analogs:
*Estimated based on molecular formula.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-(2-methylphenoxy)butanamide group contributes to its higher XLogP3 (4.8) compared to analogs with shorter acetamide chains (e.g., 5j, 5k), which likely have lower lipophilicity .
Impact of Chain Length :
- The butanamide chain in the target compound provides greater flexibility and steric bulk compared to acetamide -linked analogs (e.g., 5j, 5k). This may influence binding interactions in biological systems .
Role of Thio/Sulfanyl Groups :
- Compounds like 5j (4-chlorobenzylthio) and (4-chlorobenzylsulfanyl) exhibit sulfur-containing substituents, which can enhance metabolic stability or modulate electronic properties compared to oxygen-based groups .
Physicochemical and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
